9-[4-(4-Bromo-2-chlorophenoxy)butyl]carbazole
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Overview
Description
9-[4-(4-Bromo-2-chlorophenoxy)butyl]carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties .
Preparation Methods
The synthesis of 9-[4-(4-Bromo-2-chlorophenoxy)butyl]carbazole typically involves a multi-step process. One common method starts with the reaction of carbazole with 4-bromo-2-chlorophenol in the presence of a base and a suitable solvent. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
9-[4-(4-Bromo-2-chlorophenoxy)butyl]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Scientific Research Applications
9-[4-(4-Bromo-2-chlorophenoxy)butyl]carbazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 9-[4-(4-Bromo-2-chlorophenoxy)butyl]carbazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes, receptors, or other proteins. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
9-[4-(4-Bromo-2-chlorophenoxy)butyl]carbazole can be compared with other similar compounds, such as:
9-(4-Bromophenyl)carbazole: This compound has a similar structure but lacks the chlorophenoxy group, which may result in different chemical and biological properties.
tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: This compound contains a carbamate group instead of a carbazole moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
9-[4-(4-bromo-2-chlorophenoxy)butyl]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrClNO/c23-16-11-12-22(19(24)15-16)26-14-6-5-13-25-20-9-3-1-7-17(20)18-8-2-4-10-21(18)25/h1-4,7-12,15H,5-6,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSBQSPWATVCPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCOC4=C(C=C(C=C4)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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